(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is a chemical compound notable for its structural characteristics, which include a benzofuran moiety substituted with a fluorine atom and an amine functional group. The compound features a dihydrobenzofuran ring, which contributes to its potential biological activity and chemical reactivity. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.
Research indicates that (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine exhibits significant biological activity, particularly in the realm of pharmacology. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders. Studies have shown that derivatives of this compound can act on serotonin receptors and may have implications in the treatment of anxiety and depression .
The synthesis methods for (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine are detailed in various patents and literature. The primary method involves multi-step synthesis starting from readily available phenolic compounds, utilizing bromination, alkylation, and cyclization reactions to construct the benzofuran core. The methods are characterized by their efficiency and high yields, making them suitable for industrial applications .
The applications of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine are primarily in medicinal chemistry. Its potential as a therapeutic agent for neurological disorders positions it as a candidate for drug development. Additionally, due to its unique structural properties, it may find use in the development of new materials or as a building block in organic synthesis.
Interaction studies involving (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine focus on its binding affinity and efficacy at various receptor sites. Preliminary data suggest that this compound may interact with serotonin receptors, indicating its potential role as a modulator of serotonergic activity . Further studies are necessary to elucidate its full pharmacological profile and mechanism of action.
Several compounds share structural similarities with (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Fluoroindole | Indole ring with fluorine substitution | Known for its role in serotonin receptor activity |
| Benzofuran | Contains a fused benzene and furan ring | Lacks the amine group present in the target compound |
| 7-Amino-5-fluorobenzofuran | Amino group at position 7 of benzofuran | Potentially more polar due to amino substitution |
| 4-Fluorophenethylamine | Phenethylamine structure with fluorine | Simpler structure; less complex than the target |
The uniqueness of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine lies in its combination of the dihydrobenzofuran structure with an amine functional group and fluorine substitution, which may enhance its pharmacological properties compared to these similar compounds.
The retrosynthetic analysis of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine reveals multiple strategic disconnections that can guide efficient synthetic planning [1]. The target molecule contains three distinct structural elements: the fluorinated benzofuran core, the saturated dihydro bridge, and the pendant methanamine functionality [2].
The most logical retrosynthetic disconnection involves breaking the carbon-nitrogen bond to reveal a carbonyl precursor, which can subsequently be reduced to the desired amine [3]. This approach allows for the construction of the benzofuran framework prior to amine installation [2]. Alternative disconnections include breaking the carbon-carbon bond adjacent to the amine group, yielding a benzofuran aldehyde or ketone intermediate [1].
A key retrosynthetic consideration involves the timing of dihydro ring formation versus aromatization [7]. The saturated dihydrobenzofuran system can be constructed either through direct cyclization of appropriately functionalized phenols or through subsequent reduction of the fully aromatic benzofuran system [8]. The latter approach often provides superior regiocontrol but may require more forcing conditions for the reduction step [8].
Traditional synthetic approaches to (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine predominantly employ halogenation-cyclization cascade reactions [9]. The halogen-metal exchange methodology represents one of the most reliable approaches, utilizing aryl halides as key intermediates [9]. This strategy involves treating 2-brominated phenol derivatives with organolithium reagents followed by cyclization under acidic conditions [9].
| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Halogen-Metal Exchange/Cyclization | Aryl halides + ketones | Methyl lithium, para-toluenesulfonic acid, reflux | 77-97 | 15-30 min | [9] |
| Iron-Catalyzed Oxidative Coupling | Phenols + β-keto esters | Iron(III) chloride hexahydrate, di-tert-butyl peroxide | 30-80 | 2-4 h | [10] |
| Phenol-Alkyne Cyclization | Phenols + alkynes | Acid catalysis, reflux | 43-58 | 2-6 h | [11] |
| Grignard-Based Cyclization | Bromophenols + ethylene compounds | Magnesium, tetrahydrofuran, cyclization | 79 | 8-12 h | [6] |
The iron-catalyzed tandem oxidative coupling represents another significant traditional approach [10]. This methodology combines iron(III) chloride hexahydrate with di-tert-butyl peroxide to facilitate the construction of polysubstituted benzofurans from simple phenols and β-keto esters [10]. The reaction proceeds through initial oxidative coupling followed by cyclization, with yields typically ranging from 30 to 80 percent [10].
Grignard-based cyclization strategies have demonstrated particular utility for constructing fluorinated dihydrobenzofuran systems [6]. The synthesis commences with 4-fluorophenol, which undergoes bromination to yield 2-bromo-4-fluorophenol [6]. Subsequent reaction with 1,2-dichloroethane followed by Grignard-mediated cyclization affords the desired benzofuran core in 79 percent overall yield [6].
The mechanism of halogen-metal exchange typically involves initial formation of an organolithium intermediate through treatment with methyl lithium [9]. This intermediate then undergoes intramolecular cyclization onto a pendant carbonyl group, forming the benzofuran ring system [9]. The cyclization is often facilitated by para-toluenesulfonic acid, which promotes dehydration and subsequent aromatization [9].
Transition metal-catalyzed approaches have revolutionized benzofuran synthesis by enabling milder reaction conditions and improved functional group tolerance [12] [13] [14] [15]. Palladium-catalyzed methodologies represent the most extensively developed class of these reactions [13] [16] [17]. The palladium-catalyzed synthesis of benzofurans via carbon-hydrogen activation has emerged as a particularly powerful strategy [13].
| Catalyst System | Reaction Type | Substrate Scope | Temperature (°C) | Yield Range (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Palladium-based | Carbon-hydrogen activation/oxidation | 2-hydroxystyrenes + iodobenzenes | 80-120 | 65-85 | High | [13] |
| Rhodium-based | Migratory cycloisomerization | Benzamides + vinylene carbonate | 100-150 | 30-80 | Moderate | [12] |
| Copper-based | Aerobic oxidative cyclization | Phenols + alkynes | 60-100 | 70-95 | High | [15] |
| Nickel-based | Intramolecular nucleophilic addition | Aryl halides + aryl ketones | 110 | 45-75 | Good | [14] |
| Iron-based | Tandem oxidative coupling | Phenols + β-keto esters | 80-120 | 30-80 | Moderate | [10] |
Copper-catalyzed aerobic oxidative cyclization has demonstrated exceptional efficiency for benzofuran construction [15]. This methodology employs copper catalysts in conjunction with molecular oxygen to facilitate regioselective cyclization of phenols and alkynes [15]. The transformation proceeds through sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization [15]. Yields typically range from 70 to 95 percent with excellent functional group compatibility [15].
Rhodium-catalyzed migratory cycloisomerization offers a complementary approach for benzofuran synthesis [12]. This methodology utilizes cyclopentadienyl-rhodium complexes to catalyze the annulation of substituted benzamides with vinylene carbonate [12]. The reaction proceeds through carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination steps [12].
Nickel-catalyzed intramolecular nucleophilic addition reactions provide an atom-economical route to benzofuran derivatives [14]. This approach employs nickel(II) triflate with zinc powder and 1,10-phenanthroline as the ligand system [14]. The reaction proceeds under mild conditions at 110 degrees Celsius for 16 hours, affording benzofuran products in moderate to good yields [14].
Gold-catalyzed annulation reactions represent an emerging area of benzofuran synthesis [18]. These methodologies typically employ gold(I) catalysts with silver co-catalysts to facilitate [4+3]-annulation reactions [18]. The reactions proceed under mild conditions in dichloromethane solvent, providing access to complex polycyclic benzofuran systems [18].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating benzofuran formation while maintaining high yields and selectivity [11]. The microwave-assisted synthesis of benzofuran-3(2H)-ones demonstrates the potential of this technology for rapid access to functionalized benzofuran derivatives [11]. Reaction times are typically reduced from hours to minutes, with yields ranging from 43 to 58 percent [11].
| Technique | Equipment | Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Typical Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave reactor | 120-180 | 1 | Not applicable | 43-58 | 10-30 min | [11] |
| Sequential Continuous Flow | Flow reactor system | 100-150 | 1-5 | 0.1-1.0 | 70-88 | 30-60 min | [19] |
| Photochemical Flow | Ultraviolet light-emitting diode flow reactor | 60-80 | 1 | 0.5-2.0 | 40-62 | 2.5 h | [20] |
| High-Pressure Flow | Pressurized flow system | 150-200 | 10-50 | 0.2-0.8 | 55-75 | 1-3 h | [21] |
Sequential continuous-flow synthesis represents a significant advancement in benzofuran production technology [19]. This approach utilizes heterogeneous catalysts such as Amberlyst-15H to catalyze both initial cyclocondensation and subsequent Friedel-Crafts alkylation steps [19]. The catalyst demonstrates promising lifetime performance and can be recovered and reused for multiple runs without deactivation [19]. Two-step yields of 88 percent have been achieved for complex benzofuran derivatives [19].
Flow chemistry techniques offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and superior process control [21] [19]. The continuous nature of flow processes enables real-time monitoring and adjustment of reaction parameters [19]. Additionally, flow chemistry facilitates rapid screening of reaction conditions and straightforward scale-up to production levels [21].
Photochemical flow synthesis provides access to benzofurans under exceptionally mild conditions [20]. This methodology employs ultraviolet irradiation in combination with alkoxyphenone substrates in benzotrifluoride solvent [20]. The reaction proceeds through dehydrative condensation of carbonyls with non-acidic methylenes [20]. Optimization studies revealed that benzotrifluoride provides superior yields compared to other solvents such as benzene, methanol, or cyclohexane [20].
High-pressure flow chemistry enables the synthesis of benzofurans under forcing conditions while maintaining precise control over reaction parameters [21]. Pressurized flow systems can operate at pressures up to 50 bar, allowing access to reaction manifolds that are not achievable under atmospheric conditions [21]. This approach is particularly valuable for challenging substrates that require elevated temperatures and pressures for successful cyclization [21].
Industrial-scale production of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine presents numerous challenges related to scalability, cost-effectiveness, and environmental sustainability [22] [23]. Traditional batch processes often suffer from poor heat transfer, non-uniform mixing, and difficulties in maintaining consistent reaction conditions at large scale [22]. These issues can lead to reduced yields, increased byproduct formation, and batch-to-batch variability [22].
| Challenge | Traditional Approach Impact | Flow Chemistry Solution | Cost Reduction (%) | Implementation Complexity |
|---|---|---|---|---|
| Scale-up limitations | High | Excellent scalability | 30-50 | Low |
| Catalyst cost | Medium | Catalyst recycling possible | 40-60 | Medium |
| Purification complexity | High | Inline purification | 25-40 | Medium |
| Environmental impact | High | Reduced waste | 35-55 | Low |
| Process reproducibility | Medium | High reproducibility | 20-35 | Low |
Catalyst cost represents a significant economic consideration for industrial-scale benzofuran production [19]. Precious metal catalysts such as palladium, rhodium, and gold can account for substantial portions of the overall production cost [12] [13] [18]. Flow chemistry approaches offer potential solutions through catalyst immobilization and recycling strategies [19]. Heterogeneous catalysts can be packed into flow reactors and used continuously for extended periods, dramatically reducing catalyst consumption [19].
Purification protocols for benzofuran derivatives require careful optimization to achieve pharmaceutical-grade purity standards [24] [23] [25]. High-performance liquid chromatography represents the gold standard for benzofuran purification and analysis [24]. Reversed-phase chromatography using octadecylsilane columns with gradient elution systems provides excellent separation efficiency [24]. Typical mobile phases consist of acetonitrile and aqueous phosphoric acid solutions [24].
Crystallization techniques offer scalable approaches to benzofuran purification [26]. The development of polymorphic forms can significantly impact the stability and bioavailability of the final product [26]. Crystal forms A, B, C, and D have been identified for certain benzofuran derivatives, each exhibiting distinct physicochemical properties [26]. Controlled crystallization from mixed solvent systems such as dichloromethane-acetonitrile enables the selective production of desired polymorphic forms [26].
Environmental considerations play an increasingly important role in industrial benzofuran production [22]. Traditional synthetic routes often generate significant quantities of halogenated waste and require the use of toxic solvents [22]. Green chemistry approaches emphasize the use of renewable feedstocks, benign solvents, and atom-economical transformations [22]. Flow chemistry techniques can contribute to environmental sustainability through reduced energy consumption, minimized waste generation, and improved process efficiency [21] [19].
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine exhibits limited available thermodynamic data in the literature. The compound has a molecular formula of C₉H₁₀FNO with a molecular weight of 167.18 g/mol [1] . The CAS number for this specific isomer is 1083318-22-2, distinguishing it from related positional isomers such as the 4-yl derivative (CAS: 1896262-04-6) [3].
Phase behavior studies are constrained by the lack of experimental data for the target compound. However, comparative analysis with the structurally similar (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine provides valuable insights. The 4-yl isomer demonstrates a boiling point of 262.5±40.0°C at 760 mmHg and a density of 1.3±0.1 g/cm³ [3]. The vapor pressure at 25°C is reported as 0.0±0.5 mmHg, indicating low volatility under ambient conditions [3].
The flash point of the related isomer is 112.6±27.3°C, suggesting moderate thermal stability [3]. The index of refraction is recorded as 1.570, providing optical properties relevant to identification and characterization [3]. The LogP value of 1.14 indicates moderate lipophilicity, which influences solubility characteristics and membrane permeability [3].
Storage conditions require temperatures between 2-8°C with protection from light, indicating thermal and photochemical sensitivity [1] [3]. The compound exists as a liquid at room temperature according to available data for the 4-yl isomer [4].
Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural characterization data. ¹H NMR analysis of the related 5-fluoro-2,3-dihydrobenzofuran core structure reveals characteristic signals at δ 3.22 (t, J = 8.7 Hz, 2H) and δ 4.60 (t, J = 8.7 Hz, 2H), corresponding to the methylene protons of the dihydrofuran ring [5]. The aromatic region displays multiplets at δ 6.68-6.72 (m, 1H), δ 6.78-6.83 (m, 1H), and δ 6.90-6.93 (m, 1H), representing the substituted benzene ring protons [5].
¹³C NMR spectroscopy of the benzofuran framework shows characteristic carbon signals at δ 30.1 (aliphatic carbons), δ 71.6 (oxygen-bearing carbon), and aromatic carbons at δ 109.2, 111.9, 113.8, 128.3, 156.0, and 158.6 [5]. The presence of fluorine substitution is confirmed by the coupling patterns and chemical shift effects on adjacent carbons.
¹⁹F NMR analysis demonstrates a fluorine signal at δ -124.95, characteristic of aromatic fluorine substitution in the benzofuran system [5]. This chemical shift is consistent with fluorine attached to an electron-rich aromatic system.
Fourier Transform Infrared spectroscopy is expected to show characteristic absorption bands for C-F stretching (1000-1350 cm⁻¹), C-N stretching (1020-1250 cm⁻¹), and C-O stretching (1000-1300 cm⁻¹) vibrations. The N-H stretching modes of the primary amine group should appear in the 3300-3500 cm⁻¹ region.
Mass spectrometry analysis reveals the molecular ion peak [M+H]⁺ at m/z 168, confirming the molecular formula and structure [6]. Fragment ions provide additional structural confirmation through characteristic fragmentation patterns of the benzofuran ring system.
Ultraviolet-visible spectroscopy is anticipated to show absorption maxima in the UV region (250-350 nm) characteristic of the extended conjugated benzofuran chromophore. The fluorine substitution and amine functionality may influence the electronic transitions and absorption wavelengths.
Computational studies on benzofuran derivatives provide insights into the electronic structure of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine. Density Functional Theory calculations using the B3LYP functional with various basis sets have been successfully applied to similar benzofuran systems [7]. These calculations reveal important electronic properties including frontier molecular orbital energies, electron density distributions, and molecular electrostatic potential surfaces.
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide critical information about chemical reactivity and electronic excitation properties. For related benzofuran derivatives, HOMO-LUMO gap calculations indicate moderate electronic stability with predictable reactivity patterns [8]. The presence of the fluorine substituent significantly affects the electronic density distribution, with electron-withdrawing effects influencing the aromatic system's reactivity.
Molecular electrostatic potential mapping reveals regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. The amine group typically shows high electron density, making it a preferred site for protonation and electrophilic interactions [9]. The fluorine atom contributes to electron-withdrawing effects, influencing the overall electronic properties of the molecule.
Dipole moment calculations provide insights into molecular polarity and solvent interactions. Similar benzofuran derivatives show dipole moments in the range of 4-5 Debye, indicating significant molecular polarity that affects solubility and intermolecular interactions [8].
Time-dependent DFT calculations enable prediction of electronic excitation energies and oscillator strengths for UV-visible absorption spectra. These calculations help understand the photophysical properties and potential photochemical behavior of the compound [10].
The LogP value of 1.14 for the related 4-yl isomer provides an indication of the lipophilic character of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine [3]. This moderate lipophilicity suggests balanced solubility characteristics in both aqueous and organic phases. The presence of the fluorine atom and amine functionality creates a compound with mixed hydrophilic and lipophilic characteristics.
Solubility parameters are influenced by the molecular structure, particularly the hydrogen bonding capability of the primary amine group and the dipolar interactions from the fluorine substituent. The benzofuran ring system contributes to aromatic interactions and π-π stacking behaviors in solution.
The compound's partition coefficient between octanol and water reflects its potential for membrane permeability and bioavailability. The moderate LogP value suggests good oral bioavailability potential while maintaining sufficient aqueous solubility for formulation purposes.
Hansen solubility parameters can be estimated based on group contribution methods, considering the benzofuran core, fluorine substitution, and amine functionality. These parameters predict solubility in various solvent systems and guide formulation strategies.
Stability studies reveal that (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is sensitive to various environmental conditions. Temperature stability is limited, with storage requirements specifying 2-8°C to prevent degradation [1] [3]. Elevated temperatures may lead to thermal decomposition, producing carbon dioxide, carbon monoxide, and nitrogen oxides as primary degradation products [11].
Light sensitivity is a significant concern, requiring protection from direct sunlight and UV radiation during storage and handling [1] [3]. Photodegradation may occur through various pathways, potentially leading to ring-opening reactions or oxidation of the amine functionality.
pH stability studies indicate sensitivity to both acidic and basic conditions. Strong acids may cause protonation of the amine group and potential ring-opening reactions, while strong bases may lead to dehydrofluorination or other degradation pathways [12]. The optimal pH range for stability is likely neutral to slightly acidic conditions.
Oxidative stability is compromised due to the presence of the primary amine group, which is susceptible to oxidation forming N-oxide derivatives or other oxidation products. Storage under inert atmosphere conditions (nitrogen or argon) is recommended to prevent oxidative degradation [4].
Environmental degradation studies suggest that fluorinated organic compounds like (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine may be resistant to microbial degradation under aerobic conditions [13]. This persistence in environmental systems raises considerations for disposal and environmental impact assessment.
Hydrolytic stability depends on pH and temperature conditions. The ether linkage in the benzofuran ring may be susceptible to acid-catalyzed hydrolysis under harsh conditions, while the amine group may undergo various hydrolytic transformations depending on environmental factors.